(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
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Description
“(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C15H10ClNO3 . It has a molecular weight of 287.7 .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 2-chlorophenyl group and a 3-nitrophenyl group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 456.2±45.0 °C and its predicted density is 1.346±0.06 g/cm3 .Scientific Research Applications
X-ray Structural Analysis and Hydrogen Bonding
Research has shown the importance of X-ray diffraction in determining the crystal structures of compounds similar to "(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one". Studies reveal the presence of intermolecular interactions that are crucial for understanding the molecular assembly and properties of these compounds. For example, Salian et al. (2016) detailed the X-ray structure and hydrogen bonding in related chalcone derivatives, emphasizing the role of these interactions in the crystal packing and stability of the compounds (Salian et al., 2016).
Nonlinear Optical (NLO) Properties
Another avenue of research focuses on the nonlinear optical properties of chalcone derivatives. These studies are critical for the development of new materials for photonic and optoelectronic applications. Singh et al. (2012) synthesized new chalcones and characterized their NLO properties through experimental and theoretical methods, highlighting their potential over traditional materials like p-nitroaniline (Singh et al., 2012).
Electronic and Chemical Reactivity
The electronic structure and chemical reactivity of chalcone derivatives have also been a focus of recent studies. Adole et al. (2020) provided computational insights into the molecular structure, electronic properties, and chemical reactivity of similar compounds. Their work, based on density functional theory (DFT), highlights the importance of understanding these properties for potential applications in molecular electronics and material science (Adole et al., 2020).
Solid-State Fluorescence
Research on the solid-state fluorescence of chalcone crystals has revealed the impact of molecular coplanarity and J-aggregate formation on their optical properties. Yu et al. (2017) synthesized chalcones with the 1,3-diarylpropenone moiety and studied their fluorescence behavior in different crystal forms. Their findings underscore the potential of these compounds in developing new fluorescent materials (Yu et al., 2017).
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWCHXSEMHABR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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